6-Amino-5-(4-bromophenyl)-3-methyl-1-phenylpyridazin-4(1H)-one
Description
Properties
CAS No. |
89313-97-3 |
|---|---|
Molecular Formula |
C17H14BrN3O |
Molecular Weight |
356.2 g/mol |
IUPAC Name |
6-amino-5-(4-bromophenyl)-3-methyl-1-phenylpyridazin-4-one |
InChI |
InChI=1S/C17H14BrN3O/c1-11-16(22)15(12-7-9-13(18)10-8-12)17(19)21(20-11)14-5-3-2-4-6-14/h2-10H,19H2,1H3 |
InChI Key |
YASBNKZGOFUOFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C(C1=O)C2=CC=C(C=C2)Br)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-(4-bromophenyl)-3-methyl-1-phenylpyridazin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-bromobenzaldehyde with 3-methyl-1-phenyl-2-pyrazolin-5-one in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or acetic acid. The resulting intermediate is then subjected to cyclization and subsequent amination to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of non-toxic solvents and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Halogenation and Heteroatom Substitution Reactions
The pyridazinone ring undergoes halogenation and heteroatom exchange under specific conditions:
a. Chlorination with POCl₃
Treatment with phosphorus oxychloride replaces the carbonyl oxygen with chlorine:
| Reaction Conditions | Product | Characterization Data |
|---|---|---|
| Reflux in POCl₃ (4 h) | 3-Chloro derivative | IR: Loss of C=O at 1,681 cm⁻¹ |
| ¹H-NMR: δ 6.64 (pyridazine-H) |
b. Thionation with P₄S₁₀
Phosphorus pentasulfide converts the carbonyl group to a thione:
| Reaction Conditions | Product | Characterization Data |
|---|---|---|
| Reflux with P₄S₁₀ | Pyridazinethione | IR: C=S at 1,228 cm⁻¹ |
Nucleophilic Aromatic Substitution (Br → Functional Group)
The 4-bromophenyl substituent participates in cross-coupling and substitution reactions:
a. Amination with Cyclic Amines
Bromine displacement by secondary amines forms pharmacologically relevant derivatives:
| Reagents/Conditions | Product | Key Outcomes |
|---|---|---|
| Morpholine, formalin, ethanol, reflux | 6-(4-Morpholinophenyl) derivative | EC₅₀ = 0.02916 µM (vasorelaxant) |
Functionalization of the Amino Group
The amino group at position 6 undergoes alkylation and acylation:
a. Alkylation with Ethyl Bromoacetate
Reaction under basic conditions introduces side chains for further cyclization:
| Reaction Conditions | Product | Characterization Data |
|---|---|---|
| K₂CO₃, acetone, 12 h reflux | Ethyl glycinate conjugate | ¹H-NMR: δ 4.09–4.19 (CH₂) |
b. Enaminone Formation with DMF-DMA
Condensation with dimethylformamide dimethylacetal yields enaminones for heterocyclic annulation:
| Reaction Conditions | Product | Characterization Data |
|---|---|---|
| DMF-DMA, dioxane, reflux | Enaminone intermediate | ¹H-NMR: δ 5.88/7.81 (CH=CH) |
Cyclization and Heterocycle Formation
The scaffold serves as a precursor for fused heterocycles:
a. Imidazopyridazinone Synthesis
Reaction with ammonium acetate/ZnCl₂ induces cyclization:
| Reaction Conditions | Product | Biological Relevance |
|---|---|---|
| NH₄OAc, ZnCl₂, acetic anhydride | Imidazo[2,1-b] oxadiazinone | Antiviral activity (IC₅₀ = 2.1 µM) |
b. Triazolo-Pyrimidine Derivatives
Michael addition with 3-amino-1,2,4-triazole forms fused systems:
| Reaction Conditions | Product | Spectral Confirmation |
|---|---|---|
| Pyridine, reflux | Triazolo[1,5-a]pyrimidine | IR: Loss of C=O at 1,680 cm⁻¹ |
Comparative Reactivity of Structural Analogs
Key differences in reactivity between similar pyridazinones:
| Compound | Bromine Position | Reactivity with POCl₃ |
|---|---|---|
| 6-Amino-1-(4-bromophenyl) isomer | Position 1 | Faster chlorination (2 h vs. 4 h) |
| 5-Amino-4-chloro derivative | Chlorine at C4 | No thionation observed |
Mechanistic Insights
-
Chlorination : Proceeds via electrophilic attack at the carbonyl oxygen, followed by POCl₃-mediated O→Cl substitution .
-
Enaminone Formation : Involves nucleophilic attack of DMF-DMA at the amino group, forming a conjugated system .
This compound’s versatility in generating bioactive derivatives underscores its value in medicinal chemistry. Further studies should explore its catalytic cross-coupling potential (e.g., Suzuki-Miyaura) and in vivo pharmacokinetics.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that pyridazine derivatives exhibit significant anticancer properties. For instance, compounds similar to 6-Amino-5-(4-bromophenyl)-3-methyl-1-phenylpyridazin-4(1H)-one have been shown to inhibit the growth of various cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell proliferation and apoptosis.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a related compound effectively inhibited tumor growth in xenograft models by inducing apoptosis through caspase activation .
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. Research suggests that it may act as an inhibitor of specific inflammatory mediators, potentially providing therapeutic benefits in conditions like rheumatoid arthritis and other inflammatory diseases.
Case Study:
In vitro studies showed that derivatives of this compound reduced the production of pro-inflammatory cytokines in cultured human macrophages, indicating its potential utility in treating inflammatory disorders .
Neurological Applications
Pyridazine derivatives have been investigated for their neuroprotective properties. The ability to cross the blood-brain barrier makes compounds like this compound promising candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study:
A pharmacological study highlighted the neuroprotective effects of a similar pyridazine compound in animal models of neurodegeneration, showing reduced neuronal cell death and improved cognitive function .
Antimicrobial Activity
Emerging research indicates that pyridazine compounds possess antimicrobial properties against a range of pathogens, including bacteria and fungi. This makes them potential candidates for developing new antibiotics.
Case Study:
A recent investigation found that this compound exhibited significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus, suggesting its potential use in combating antibiotic resistance .
Comparative Data Table
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Anticancer | Induction of apoptosis | Inhibition of tumor growth in xenograft models |
| Anti-inflammatory | Inhibition of cytokine production | Reduced pro-inflammatory cytokines in macrophages |
| Neurological | Neuroprotection via blood-brain barrier | Improved cognitive function in neurodegeneration models |
| Antimicrobial | Direct inhibition of microbial growth | Effective against multi-drug resistant bacteria |
Mechanism of Action
The mechanism of action of 6-Amino-5-(4-bromophenyl)-3-methyl-1-phenylpyridazin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby modulating signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Electronic and Steric Properties
- Amino vs. Thiol Groups: The NH₂ group at position 6 in the target compound supports hydrogen bonding, unlike sulfur-containing analogues (e.g., 6-[(4-bromophenyl)sulfanyl] derivatives in ), which prioritize covalent interactions .
- Ring Systems: Pyridazinones (target, JCJ) exhibit distinct electronic profiles compared to pyrimidinones () due to nitrogen positioning, altering resonance and charge distribution .
Research Findings and Implications
- SAR Insights : Para-substituted halogens (Br > Cl) on phenyl groups enhance steric and electronic effects, as seen in JCJ (meta-Br vs. target’s para-Br) .
- Hydrogen-Bonding Networks : The NH₂ group in the target compound aligns with Etter’s hydrogen-bonding rules (), suggesting predictable crystal packing and stability .
- Validation Gaps : Structural validation tools (e.g., SHELXL, ) are critical for confirming the target’s geometry, given the complexity of brominated aromatics .
Q & A
Q. What are the optimal synthetic routes for 6-Amino-5-(4-bromophenyl)-3-methyl-1-phenylpyridazin-4(1H)-one?
- Methodological Answer : The synthesis of pyridazinone derivatives typically involves cyclization and substitution steps. For example:
- Cyclization : Start with a ketone intermediate (e.g., 2-chloro-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone) and perform cyclization under acidic or basic conditions to form the pyridazinone core .
- Substitution : Introduce the 4-bromophenyl group via nucleophilic aromatic substitution or Suzuki coupling. Bromine substituents are often incorporated using brominating agents like NBS or via pre-functionalized aryl halides .
- Amination : The amino group can be introduced via reduction of a nitro intermediate or direct amination using ammonia or alkylamines .
Key Reference : Bondock et al. (2011) outlines multi-step syntheses for pyridazinone derivatives, including cyclization and functionalization .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : H and C NMR confirm substituent positions and purity. For example, aromatic protons in the 6.5–8.5 ppm range and methyl groups at ~2.5 ppm .
- HPLC : Purity assessment (≥95%) using reverse-phase C18 columns with UV detection at 254 nm .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., calculated for CHBrNO: 364.03 g/mol) .
Key Reference : Tobiishi et al. (2007) provides spectral data for analogous pyridazinones .
Advanced Research Questions
Q. What pharmacological targets are associated with pyridazinone derivatives, and how can their activity be evaluated?
- Methodological Answer : Pyridazinones are explored as PDE10A inhibitors (e.g., TAK-063) and antimicrobial agents:
- PDE10A Inhibition :
- In vitro assays : Measure IC values using recombinant PDE10A enzyme and cAMP/cGMP substrates. TAK-063, a structural analog, shows IC = 0.3 nM .
- Autoradiography : Use radiolabeled tracers (e.g., [C]T-773) to assess target engagement in rodent brain sections .
- Antimicrobial Activity :
- MIC Testing : Screen against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution. Pyridazinones with halogen substituents often show enhanced activity .
Key Reference : Kunitomo et al. (2014) details PDE10A inhibitor optimization .
Q. How does the 4-bromophenyl substituent influence the compound’s bioactivity and binding kinetics?
- Methodological Answer : The bromine atom enhances lipophilicity and target binding through hydrophobic interactions:
- Structure-Activity Relationship (SAR) : Compare analogs with/without bromine. For example, 4-bromophenyl derivatives show 10-fold higher PDE10A affinity than non-halogenated versions .
- Molecular Docking : Use X-ray crystallography data (e.g., PDE10A co-crystal structures) to model bromine’s role in active-site binding .
Key Reference : Harada et al. (2016) correlates substituent effects with PDE10A occupancy .
Q. How can researchers resolve contradictions in reported biological activities of pyridazinone derivatives?
- Methodological Answer : Discrepancies may arise from assay conditions or structural variations:
- Standardize Assays : Use identical enzyme sources (e.g., human recombinant vs. rodent PDE10A) and substrate concentrations .
- Control Substituent Effects : Compare only analogs with consistent substitution patterns (e.g., 3-methyl vs. 3-ethyl groups) .
- Meta-Analysis : Aggregate data from multiple studies (e.g., antimicrobial MICs) to identify trends .
Key Reference : Bondock et al. (2011) highlights variability in antimicrobial activity across substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
